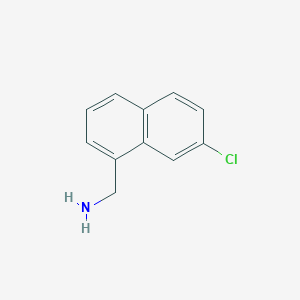

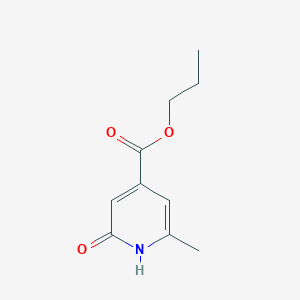

(5-Chloro-6-methyl-1H-indol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Cloro-6-metil-1H-indol-3-il)metanol es un compuesto químico que pertenece a la familia de los indoles. Los indoles son compuestos heterocíclicos importantes que se encuentran en muchos productos naturales y farmacéuticos. Este compuesto en particular presenta una sustitución de cloro y metil en el anillo indol, lo que puede influir en sus propiedades químicas y actividades biológicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de (5-Cloro-6-metil-1H-indol-3-il)metanol generalmente implica los siguientes pasos:

Material de Partida: La síntesis comienza con 5-cloro-6-metilindol.

Formación: El indol se somete a formación para introducir un grupo formilo en la posición 3, lo que da como resultado 5-cloro-6-metil-1H-indol-3-carbaldehído.

Reducción: El grupo formilo luego se reduce a un grupo hidroximetil utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4), produciendo (5-Cloro-6-metil-1H-indol-3-il)metanol.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando condiciones de reacción optimizadas y catalizadores para mejorar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso.

Tipos de Reacciones:

Oxidación: (5-Cloro-6-metil-1H-indol-3-il)metanol puede sufrir oxidación para formar el aldehído o ácido carboxílico correspondiente.

Reducción: El compuesto se puede reducir aún más para formar el derivado de indol correspondiente con un grupo metil en la posición 3.

Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).

Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores comunes.

Sustitución: Las reacciones de sustitución nucleofílica pueden requerir catalizadores como paladio o cobre.

Productos Principales:

Oxidación: 5-Cloro-6-metil-1H-indol-3-carbaldehído o 5-cloro-6-metil-1H-indol-3-ácido carboxílico.

Reducción: 5-Cloro-6-metil-1H-indol-3-metano.

Sustitución: Varios derivados de indol sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en Investigación Científica

(5-Cloro-6-metil-1H-indol-3-il)metanol tiene varias aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de derivados de indol más complejos.

Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a receptores debido a su similitud estructural con los compuestos de indol naturales.

Medicina: La investigación sobre sus posibles efectos terapéuticos, como las actividades anticancerígenas, antivirales y antiinflamatorias, está en curso.

Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.

Aplicaciones Científicas De Investigación

(5-Chloro-6-methyl-1H-indol-3-yl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

Medicine: Research into its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities, is ongoing.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción de (5-Cloro-6-metil-1H-indol-3-il)metanol involucra su interacción con objetivos moleculares específicos:

Objetivos Moleculares: El compuesto puede unirse a enzimas o receptores, influyendo en su actividad.

Vías Involucradas: Puede modular las vías de señalización relacionadas con el crecimiento celular, la apoptosis y la inflamación.

Compuestos Similares:

(5-Cloro-1H-indol-3-il)metanol: Carece del grupo metil en la posición 6.

(6-Metil-1H-indol-3-il)metanol: Carece del grupo cloro en la posición 5.

(5-Bromo-6-metil-1H-indol-3-il)metanol: Tiene un grupo bromo en lugar de un grupo cloro.

Singularidad:

- La presencia de ambos grupos cloro y metil en el anillo indol hace que (5-Cloro-6-metil-1H-indol-3-il)metanol sea único en términos de su reactividad química y actividad biológica. Estas sustituciones pueden alterar significativamente su interacción con los objetivos biológicos en comparación con compuestos similares.

Esta descripción detallada proporciona una comprensión integral de (5-Cloro-6-metil-1H-indol-3-il)metanol, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.

Comparación Con Compuestos Similares

(5-Chloro-1H-indol-3-yl)methanol: Lacks the methyl group at the 6-position.

(6-Methyl-1H-indol-3-yl)methanol: Lacks the chloro group at the 5-position.

(5-Bromo-6-methyl-1H-indol-3-yl)methanol: Has a bromo group instead of a chloro group.

Uniqueness:

- The presence of both chloro and methyl groups on the indole ring makes (5-Chloro-6-methyl-1H-indol-3-yl)methanol unique in terms of its chemical reactivity and biological activity. These substitutions can significantly alter its interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

Fórmula molecular |

C10H10ClNO |

|---|---|

Peso molecular |

195.64 g/mol |

Nombre IUPAC |

(5-chloro-6-methyl-1H-indol-3-yl)methanol |

InChI |

InChI=1S/C10H10ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-4,12-13H,5H2,1H3 |

Clave InChI |

BPTHUVIAVMWOLY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1Cl)C(=CN2)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)

![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)

![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)